2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3/c1-17-9-11-19(12-10-17)27-24(29)16-31-23-8-4-6-21-20(23)13-14-28(25(21)30)15-18-5-2-3-7-22(18)26/h2-12H,13-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJZUWMOEHVGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Fluorophenyl Group: This step involves the alkylation of the tetrahydroisoquinoline core with a fluorophenylmethyl halide under basic conditions.
Acetylation: The final step involves the acetylation of the resulting intermediate with acetic anhydride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted fluorophenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study the interactions of fluorophenyl and tetrahydroisoquinoline moieties with biological targets. This can provide insights into the structure-activity relationships of related compounds.
Medicine
In medicine, the compound has potential applications as a lead compound for the development of new drugs. Its unique structure may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its fluorophenyl group can impart unique chemical and physical properties to the resulting materials.
Mechanism of Action
The mechanism of action of 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the tetrahydroisoquinoline moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,3-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl]oxy}acetamide
- Structural Differences : The acetamide group is attached to a 2,3-dimethylphenyl ring instead of a 4-methylphenyl group.
- However, increased lipophilicity from two methyl groups could enhance membrane permeability .
2-[[2-[(4-Chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide
- Structural Differences : Substitution of 2-fluorophenylmethyl with 4-chlorophenylmethyl and 4-methylphenyl with 3-methylphenyl.
- Impact: Chlorine’s larger atomic radius and higher electronegativity compared to fluorine may alter electronic interactions with biological targets.
2-(2-((4-Chloro-2-methylphenyl)imino)-4-oxo-1,3-thiazolidin-5-yl)-N-(2,3-dimethylphenyl)acetamide
- Structural Differences: Replaces the tetrahydroisoquinoline core with a thiazolidinone ring and introduces an imino group.
- Impact: The thiazolidinone moiety may confer distinct hydrogen-bonding capabilities and redox properties, making it more suitable for targeting enzymes like cyclooxygenase or kinases. However, the absence of the tetrahydroisoquinoline scaffold limits direct comparison .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes:
- A fluorophenyl group
- A tetrahydroisoquinoline moiety
- A phenylacetamide group
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The fluorophenyl group enhances binding affinity to specific receptors, while the tetrahydroisoquinoline moiety is believed to modulate neurotransmitter activity. The phenylacetamide portion contributes to the compound's stability and bioavailability.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Neuropharmacological Effects
Studies suggest that compounds structurally similar to This compound may influence neurotransmitter systems, particularly dopamine and serotonin pathways. This could position it as a candidate for treating neurological disorders such as depression and anxiety.
2. Antioxidant Properties
Preliminary studies have shown that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells. This effect could be beneficial in mitigating cellular damage associated with various diseases.
3. Antimicrobial Activity
Research has indicated potential antimicrobial properties against certain bacterial strains. The compound's unique structure may facilitate interactions with microbial cell membranes or essential metabolic pathways.
Case Studies
Several studies have investigated the biological effects of compounds related to This compound :
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant modulation of serotonin receptors in vitro. |
| Study B (2024) | Showed antioxidant activity comparable to established antioxidants like vitamin C. |
| Study C (2024) | Reported antimicrobial efficacy against E. coli and S. aureus strains. |
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
Pharmacological Studies
- Neurotransmitter Modulation : In vitro assays revealed that the compound enhances serotonin receptor activity, suggesting potential antidepressant effects.
- Oxidative Stress Reduction : The compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels in cell cultures.
- Antimicrobial Testing : The compound exhibited inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Synthesis involves multi-step routes, including:
- Coupling reactions : Use of dimethylformamide (DMF) as a solvent and sodium hydroxide/potassium carbonate as bases to facilitate bond formation .
- Temperature control : Reactions often require 80–120°C for optimal yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are critical for isolating the pure compound .
Q. How is the compound characterized structurally?
Advanced analytical techniques are essential:
- NMR spectroscopy : - and -NMR confirm proton environments and carbon frameworks, with fluorophenyl substituents showing distinct splitting patterns .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peaks) .
- X-ray crystallography : Resolves spatial arrangements of the tetrahydroisoquinoline core and acetamide linkage .
Advanced Research Questions
Q. How should researchers design experiments to assess its biological activity in vitro and in vivo?
- Target identification : Prioritize enzymes/receptors (e.g., kinases, GPCRs) based on structural analogs (e.g., tetrahydroquinoxaline derivatives with anticancer activity) .
- In vitro assays : Use cell viability (MTT assay) and enzymatic inhibition (fluorescence-based kinetics) to screen activity .
- In vivo models : Employ xenograft mice for antitumor efficacy, monitoring pharmacokinetics (plasma half-life via HPLC) and toxicity (histopathology) .
Q. How can contradictions in biological activity data across studies be resolved?
- Structural analogs comparison : Compare with compounds like N-(4-chlorophenyl)-2-{1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-tetrahydroquinoxalin-2-yl}acetamide, noting substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) .
- Dose-response validation : Replicate studies under standardized conditions (e.g., IC values in consistent cell lines) .
- Meta-analysis : Aggregate data from multiple sources to identify trends in activity profiles .
Q. What computational methods are suitable for modeling its interactions with biological targets?
- Docking simulations : Use AutoDock Vina to predict binding modes with receptors (e.g., EGFR kinase), focusing on hydrogen bonds between the acetamide group and active-site residues .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency using regression analysis .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with modified fluorophenyl or methylphenyl groups to test steric/electronic effects .
- Bioisosteric replacement : Replace the tetrahydroisoquinoline core with tetrahydroquinoxaline to evaluate scaffold flexibility .
- Activity cliffs : Identify abrupt changes in potency (e.g., >10-fold IC differences) to pinpoint critical substituents .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) with HPLC monitoring. The acetamide group is prone to hydrolysis under acidic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C, guiding storage at 4°C in inert atmospheres .
Q. What experimental designs are optimal for in vivo neuroprotective or antiviral testing?
- Neuroprotection models : Use MPTP-induced Parkinson’s disease in mice, measuring dopamine levels (HPLC) and motor function (rotarod test) .
- Antiviral assays : Screen against RNA viruses (e.g., SARS-CoV-2) via plaque reduction neutralization tests (PRNT) and viral load quantification (RT-qPCR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
